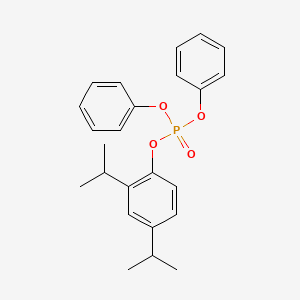

2,4-Di(propan-2-yl)phenyl diphenyl phosphate

Descripción general

Descripción

2,4-Di(propan-2-yl)phenyl diphenyl phosphate is a useful research compound. Its molecular formula is C24H27O4P and its molecular weight is 410.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

2,4-Di(propan-2-yl)phenyl diphenyl phosphate, also known as Bis(2,4-diisopropylphenyl) phenyl phosphate (CAS No. 96107-55-0), is an organophosphate compound recognized for its diverse applications in various fields such as chemistry, biology, and industry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The compound has a molecular formula of C30H39O4P and features a complex structure that allows for various interactions within biological systems. Its synthesis typically involves the reaction of 2,4-di(propan-2-yl)phenol with phenyl phosphorodichloridate under basic conditions, often using dichloromethane as a solvent.

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It can bind to active sites of certain enzymes, disrupting metabolic pathways. This interaction can lead to significant physiological effects, including alterations in cellular signaling and metabolism .

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits the function of specific enzymes by occupying their active sites.

- Membrane Interaction : It alters cellular membrane properties, which can affect nutrient transport and signal transduction.

Antimicrobial Properties

Research indicates that organophosphate compounds, including this compound, exhibit antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains .

Neurotoxicity and Endocrine Disruption

Like many organophosphates, there is concern regarding the neurotoxic effects of this compound. Studies suggest potential neurobehavioral impacts on aquatic organisms at concentrations lower than 1 mg/L . Additionally, it has been implicated in endocrine disruption in wildlife .

Case Studies

Acute Toxicity

Acute toxicity studies have shown that exposure to high concentrations can lead to adverse health effects in both aquatic and terrestrial organisms. The compound's toxicity is influenced by its chemical structure and environmental persistence .

Chronic Effects

Chronic exposure studies suggest that long-term exposure may lead to cumulative toxic effects, impacting growth and reproductive success in various species .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Chemistry

DIPP serves as a reagent in organic synthesis and a catalyst in polymerization reactions. Its ability to facilitate chemical transformations makes it valuable in developing new materials and compounds.

Biology

Research has indicated that DIPP exhibits enzyme inhibitory properties, particularly against cholinesterase enzymes. This inhibition can lead to significant neurotoxic effects, similar to other organophosphate compounds. Understanding these interactions is crucial for assessing its potential therapeutic applications and toxicological effects.

Medicine

Ongoing studies are exploring DIPP's role in treating diseases related to phosphate metabolism. Its mechanism of action involves binding to specific enzymes, which may provide insights into developing new therapeutic strategies.

Industry

DIPP is utilized as a flame retardant and plasticizer in polymer production. Its thermal stability and low volatility make it particularly effective in high-temperature applications, contributing to the safety and performance of various materials.

DIPP's interactions with biological systems reveal several critical activities:

- Enzyme Inhibition : DIPP inhibits cholinesterase activity, impacting neurotransmission pathways.

- Developmental Toxicity : Exposure during critical developmental periods may lead to neurodevelopmental deficits in animal models.

- Endocrine Disruption : DIPP can interfere with thyroid hormone action, potentially affecting metabolic regulation.

Enzyme Inhibition Studies

Research indicates that DIPP significantly inhibits cholinesterase activity. A study found that exposure to DIPP resulted in measurable decreases in enzyme function, highlighting its potential neurotoxic effects .

Developmental Toxicity Assessment

In a study involving perinatal exposure to organophosphate flame retardants (including DIPP), researchers observed altered behavior and cognitive functions in offspring . This underscores the importance of understanding exposure risks during critical developmental windows.

Endocrine Disruption Evidence

A comprehensive assessment demonstrated that DIPP interferes with thyroid hormone action, raising concerns about its implications for both human health and ecological systems .

Environmental Impact

DIPP has been detected in aquatic ecosystems, raising concerns about its persistence and bioaccumulation potential. Environmental assessments indicate that it contributes to pollution levels in sediment samples from various lakes .

Summary of Biological Activities

Human Exposure Data

| Study | Sample Size | Detection Rate | Metabolite Concentration |

|---|---|---|---|

| Hammel et al. | 40 | 100% | 2.6 ng/mL |

| General Population Study | 48 | 98% | Varies |

Análisis De Reacciones Químicas

Hydrolysis Mechanisms

Phosphate esters like 2,4-diisopropylphenyl diphenyl phosphate undergo hydrolysis via nucleophilic substitution mechanisms. The steric bulk of the 2,4-diisopropylphenyl group influences reactivity:

Kinetic Insights :

-

Hydrolysis rates for diisopropyl-substituted esters are accelerated under acidic conditions due to the SN1 pathway , with activation energies influenced by substituent effects .

-

Isotope effects (

) for aryl phosphates (e.g., ~1.45) suggest proton transfer occurs during the rate-limiting step in monoanion hydrolysis .

Environmental Oxidation Pathways

Indoor and environmental exposure leads to oxidation followed by hydrolysis, forming secondary metabolites:

Example Pathway :

-

Oxidation : Radical-mediated conversion to phosphorylated intermediates.

-

Hydrolysis : Cleavage of ester bonds yields smaller fragments (e.g., diphenyl phosphate and isopropylphenol derivatives) .

Synthetic Reactivity

During synthesis, the compound’s precursor (2,4-diisopropylphenol) is critical. Key steps include:

Critical Parameters :

-

Agitation : Reduces localized polyalkylation during synthesis .

-

C₃/Φ ratio : Moles of propylene per mole phenol (<0.30) optimizes monoalkylation .

Stability and Degradation

Propiedades

IUPAC Name |

[2,4-di(propan-2-yl)phenyl] diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-18(2)20-15-16-24(23(17-20)19(3)4)28-29(25,26-21-11-7-5-8-12-21)27-22-13-9-6-10-14-22/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZONBDFKZXLORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706668 | |

| Record name | 2,4-Di(propan-2-yl)phenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96107-55-0 | |

| Record name | 2,4-Di(propan-2-yl)phenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.